molecular formula C12H15NO2 B044057 Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate CAS No. 118128-78-2

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Cat. No.: B044057
CAS No.: 118128-78-2
M. Wt: 205.25 g/mol
InChI Key: IVUBOWZGLSRVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their presence in various natural products and their notable biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of cascade reactions, which offer a rapid and effective strategy for the synthesis of bioactive natural products and pharmaceutical agents, is a promising approach for large-scale production .

Biological Activity

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (ETHQ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

ETHQ possesses a unique structural framework characterized by a tetrahydroquinoline ring and a carboxylate group. Its molecular formula is C12H15NO2C_{12}H_{15}NO_2 with a molecular weight of approximately 205.257 g/mol . The synthesis of ETHQ typically involves a three-component cascade reaction combining 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . This method allows for efficient production of ETHQ while maintaining high yields.

Biological Activities

ETHQ exhibits a range of biological activities that suggest its potential as a therapeutic agent. Key findings include:

  • Antimicrobial Activity : ETHQ has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Research indicates that ETHQ may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents enhances its potential in this area .
  • Anticancer Properties : In vitro studies have demonstrated that ETHQ derivatives can inhibit the proliferation of various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7). The incorporation of aryl groups into the tetrahydroquinoline structure notably increases antiproliferative activity .

Case Studies

Several studies have highlighted the biological efficacy of ETHQ:

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various tetrahydroquinoline derivatives, revealing that ETHQ exhibited potent activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
  • Neuroprotection : A study investigating the neuroprotective effects of ETHQ in animal models demonstrated its ability to reduce oxidative stress and neuronal apoptosis following ischemic injury. This suggests potential applications in stroke therapy .
  • Anticancer Screening : In a systematic screening of tetrahydroquinoline derivatives for anticancer activity, ETHQ was found to inhibit cell growth by up to 90% in specific cancer cell lines at concentrations as low as 25 μM .

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialInhibits Staphylococcus aureus, E. coli
NeuroprotectiveReduces oxidative stress in ischemic models
AnticancerInhibits growth in lung, prostate, breast cancers

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3,5,7,13H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUBOWZGLSRVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553146
Record name Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118128-78-2
Record name Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.